1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(methylsulfanyl)cyclohexanol

Catalog No.
S11503634
CAS No.
300689-31-0
M.F
C15H19NOS3
M. Wt
325.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(methy...

CAS Number

300689-31-0

Product Name

1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(methylsulfanyl)cyclohexanol

IUPAC Name

1-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-methylsulfanylcyclohexan-1-ol

Molecular Formula

C15H19NOS3

Molecular Weight

325.5 g/mol

InChI

InChI=1S/C15H19NOS3/c1-18-13-8-4-5-9-15(13,17)10-19-14-16-11-6-2-3-7-12(11)20-14/h2-3,6-7,13,17H,4-5,8-10H2,1H3

InChI Key

OXHBWMPKGGPMAO-UHFFFAOYSA-N

Canonical SMILES

CSC1CCCCC1(CSC2=NC3=CC=CC=C3S2)O

1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(methylsulfanyl)cyclohexanol is a complex organic compound characterized by its unique structural features, which include a benzothiazole moiety and a cyclohexanol structure. The compound has the molecular formula C12H15N1S3C_{12}H_{15}N_{1}S_{3} and is notable for its potential biological applications due to the presence of sulfur-containing groups, which can enhance its reactivity and interaction with biological systems.

Typical of thiol and alcohol functionalities. For instance:

  • Nucleophilic Substitution: The sulfur atoms can act as nucleophiles, participating in substitution reactions with electrophiles.
  • Oxidation Reactions: The alcohol group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
  • Condensation Reactions: The presence of the methylsulfanyl group allows for potential condensation reactions with carbonyl compounds.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that compounds containing benzothiazole and sulfanyl groups exhibit significant biological activities, including:

  • Antimicrobial Properties: Similar compounds have shown efficacy against various bacterial strains.
  • Anticancer Activity: Benzothiazole derivatives are often explored for their potential in cancer therapy due to their ability to inhibit tumor growth.
  • Enzyme Inhibition: The compound may affect enzyme activity due to its structural characteristics, particularly in pathways involving thiol-containing enzymes.

The synthesis of 1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(methylsulfanyl)cyclohexanol can be achieved through several methods:

  • Nucleophilic Substitution: Starting from 1,3-benzothiazole derivatives, a nucleophilic substitution reaction can introduce the sulfanyl group.
  • Cyclization Reactions: Cyclohexanol derivatives can be synthesized through cyclization of appropriate precursors under acidic or basic conditions.
  • Functional Group Modifications: Subsequent functionalization can introduce methylsulfanyl groups via methylation reactions.

These methods allow for the tailored synthesis of the compound, optimizing yields and purity.

The unique properties of 1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(methylsulfanyl)cyclohexanol suggest several applications:

  • Pharmaceutical Development: As a potential lead compound in drug discovery, particularly in developing antimicrobial or anticancer agents.
  • Agricultural Chemicals: Its bioactivity may extend to agricultural applications as a pesticide or herbicide.
  • Material Science: The compound could be explored for use in developing new materials with specific chemical properties due to its unique structure.

Interaction studies reveal that compounds similar to 1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(methylsulfanyl)cyclohexanol often interact with biological targets such as enzymes and receptors. These interactions can be assessed through:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific targets.
  • In Vitro Assays: Testing biological activity against cell lines to determine efficacy and mechanism of action.
  • Molecular Docking Studies: Computational modeling can predict how the compound interacts at the molecular level with various biological targets.

Several compounds share structural similarities with 1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(methylsulfanyl)cyclohexanol. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
3-(1,3-benzothiazol-2-ylthio)methyl]-4-cyclohexyl-1H-1,2,4-triazoleContains benzothiazole and cyclohexyl groupsAntimicrobial
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazideIncludes benzothiazole and hydrazide moietiesAnticancer
2-{[(1,3-benzothiazol-2-ylsulfanylmethyl)]sulfanylmethyl}-1,3-benzothiazoleContains multiple sulfanyl groupsAntioxidant properties

These compounds highlight the diversity within this chemical class while underscoring the unique aspects of 1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(methylsulfanyl)cyclohexanol regarding its structural configuration and potential applications.

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

325.06287775 g/mol

Monoisotopic Mass

325.06287775 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-09

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